Regioisomeric Potency Advantage of Pyrrolo[3,2-d]pyrimidine over Pyrrolo[2,3-d]pyrimidine Scaffolds
In a head-to-head regioisomeric evaluation, pyrrolo[3,2-d]pyrimidine analogs demonstrated greater potency in inhibiting cellular proliferation than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers. Compounds based on the 3,2-d core achieved submicromolar IC50 values against tumor cell lines, whereas the 2,3-d isomers were consistently less active [1].
| Evidence Dimension | Cellular proliferation inhibition potency (qualitative rank order) |
|---|---|
| Target Compound Data | Pyrrolo[3,2-d]pyrimidine analogs: more potent; submicromolar IC50 |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomers: less potent |
| Quantified Difference | Not explicitly quantified in publication; rank-order superiority established |
| Conditions | MDA-MB-435 tumor cell proliferation assay; colchicine-site binding |
Why This Matters
Procuring the correct regioisomer (3,2-d) is essential for accessing the full inhibitory potential of this chemotype; the 2,3-d isomer yields inferior activity and may misdirect SAR interpretation.
- [1] Gangjee A, et al. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharm Res. 2012;29(11):3033-3039. View Source
